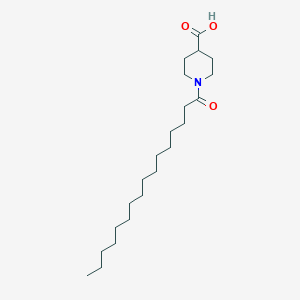
2-Phenylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H12O2. It is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms is replaced by a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclohexane-1,3-dione can be achieved through several methods. One efficient method involves the reaction of cyclohexane-1,3-dione with phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition, followed by acidification to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reagent concentration .
化学反应分析
Types of Reactions: 2-Phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
科学研究应用
2-Phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 2-Phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
2-Phenylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione: Lacks the phenyl group, leading to different chemical properties and reactivity.
2-Methylcyclohexane-1,3-dione: Substitution with a methyl group instead of a phenyl group, resulting in different steric and electronic effects.
2-Phenylcyclopentan-1,3-dione: A smaller ring size, affecting the compound’s stability and reactivity
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
56964-05-7 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-phenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
InChI 键 |
BMLKSMGUVMXKQS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(C(=O)C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


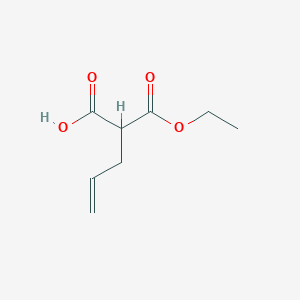
![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)
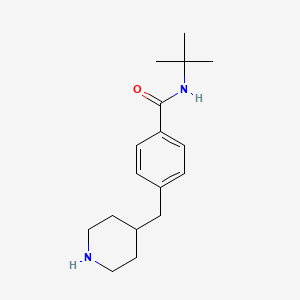
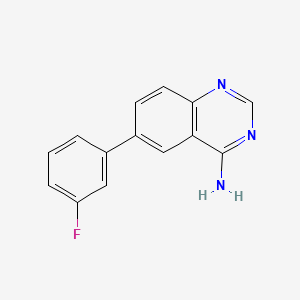
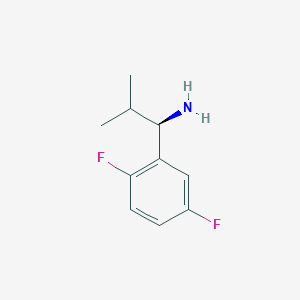
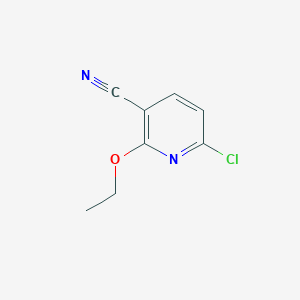
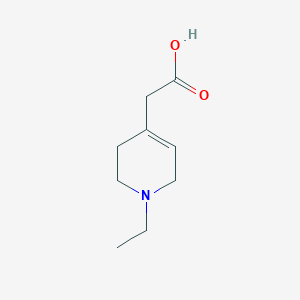
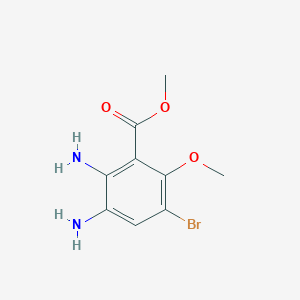
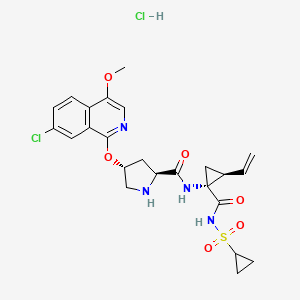
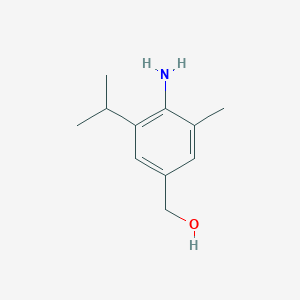
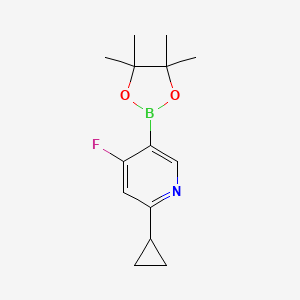
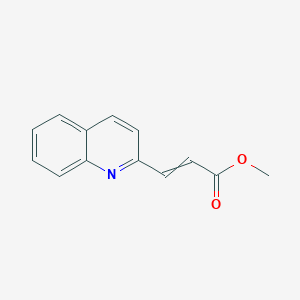
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
